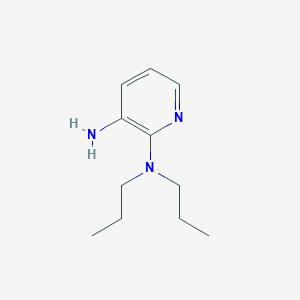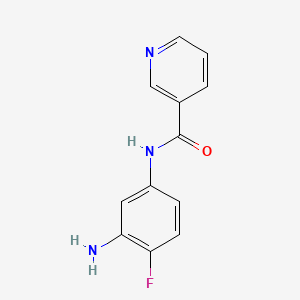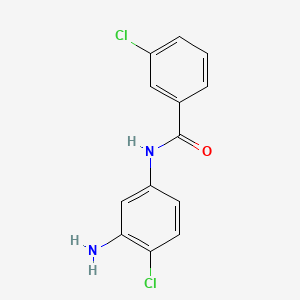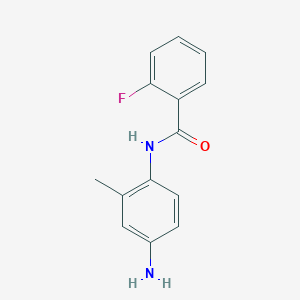
N-(4-Amino-2-methylphenyl)-2-fluorobenzamide
Übersicht
Beschreibung
N-(4-Amino-2-methylphenyl)-2-fluorobenzamide (AMFB) is a small molecule drug with potential therapeutic effects in a variety of diseases. It has been studied for its possible anti-inflammatory, anti-tumor, and anti-diabetic effects. AMFB is a derivative of the commonly used drug 4-amino-2-methylphenyl-2-fluorobenzamide (AMF), and has been used in various research studies.
Wissenschaftliche Forschungsanwendungen
Antitumor Properties
N-(4-Amino-2-methylphenyl)-2-fluorobenzamide and its derivatives have shown promising antitumor properties. Bradshaw et al. (2002) reported that certain 2-(4-aminophenyl)benzothiazoles, structurally related to N-(4-Amino-2-methylphenyl)-2-fluorobenzamide, demonstrate potent antitumor effects in vitro and in vivo, particularly against breast and ovarian cancer cells (Bradshaw et al., 2002). Hutchinson et al. (2002) synthesized water-soluble prodrugs of lipophilic antitumor 2-(4-aminophenyl)benzothiazoles, which exhibit good pharmaceutical properties and have been selected for clinical evaluation (Hutchinson et al., 2002).
Radiopharmaceutical Applications
Kronenberg et al. (2007) investigated a fluorine-18-labelled compound as a potential radiotracer for cerebral imaging with positron emission tomography, indicating the relevance of fluorobenzamides in the field of radiopharmaceuticals (Kronenberg et al., 2007).
Antimicrobial Applications
Desai et al. (2013) synthesized new derivatives containing a fluorine atom and evaluated their antimicrobial activity against various bacterial and fungal strains, highlighting the potential of fluorobenzamides in antimicrobial research (Desai et al., 2013).
Material Science
In the field of material science, Guangming et al. (2016) used difluorobenzamide monomers to synthesize semiaromatic polyamides, demonstrating the application of these compounds in the development of materials with excellent thermal properties (Guangming et al., 2016).
Eigenschaften
IUPAC Name |
N-(4-amino-2-methylphenyl)-2-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O/c1-9-8-10(16)6-7-13(9)17-14(18)11-4-2-3-5-12(11)15/h2-8H,16H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTKXHVNDJVDNCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)NC(=O)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

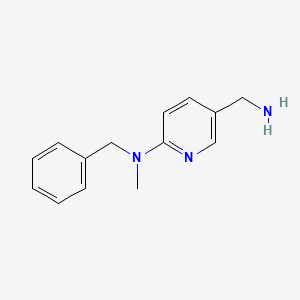
![2-Chloro-N-[2-(dimethylamino)ethyl]nicotinamide](/img/structure/B1319767.png)

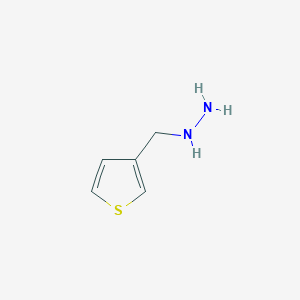
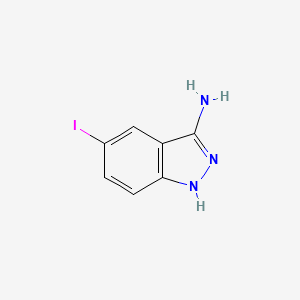

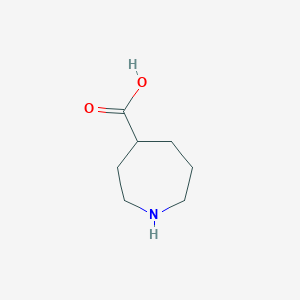
![4-(Piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B1319786.png)
![3-[4-(Dimethylsulfamoyl)phenyl]propanoic acid](/img/structure/B1319790.png)

